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Compound of Interest

Compound Name: Acetamide, 2-cyano-2-nitro-

Cat. No.: B15350883

Introduction

This technical guide provides an in-depth overview of the historical synthesis methods for key
derivatives of cyanoacetamide, with a focus on the foundational precursor, 2-cyanoacetamide,
and its historically significant derivative, 2-cyano-2-hydroxyiminoacetamide. While a direct
historical synthesis for "Acetamide, 2-cyano-2-nitro-" is not readily available in surveyed
literature, the methodologies presented herein for related compounds offer valuable insight into
the classic synthetic pathways involving the cyanoacetamide backbone. These methods are of
significant interest to researchers, scientists, and professionals in drug development for their
foundational role in organic synthesis.

I. Synthesis of the Precursor: 2-Cyanoacetamide

The synthesis of 2-cyanoacetamide is a well-established process, historically achieved through
the ammonolysis of ethyl cyanoacetate. This method has been a staple in organic synthesis for
producing the key building block for a variety of more complex molecules.

Experimental Protocol: Ammonolysis of Ethyl Cyanoacetate

A widely cited historical method for the preparation of 2-cyanoacetamide involves the reaction
of ethyl cyanoacetate with concentrated aqueous ammonia.

¢ Reactants:
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o Ethyl cyanoacetate

o Concentrated agueous ammonia (sp. gr. 0.90)

e Procedure:

o Ethyl cyanoacetate is added to a slight molar excess of concentrated aqueous ammonia in
a flask.

o The mixture, initially cloudy, is shaken. An exothermic reaction occurs, and the solution
becomes clear.

o The flask is then cooled in an ice-salt mixture for approximately one hour to precipitate the
product.

o The solid 2-cyanoacetamide is collected by suction filtration.

o The crude product is washed with ice-cold ethyl alcohol to remove unreacted starting
materials and impurities.

o The product is then air-dried. For higher purity, recrystallization from hot 95% ethanol can
be performed.

e Quantitative Data:

o This method typically yields a crude product of 205-225 g from 400 g of ethyl
cyanoacetate, with a final yield of 86-88% after purification.[1] The melting point of the
purified product is 119-120 °C.[1]

Table 1: Quantitative Data for the Synthesis of 2-Cyanoacetamide

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://orgsyn.org/demo.aspx?prep=cv1p0179
https://orgsyn.org/demo.aspx?prep=cv1p0179
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15350883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Parameter Value Reference
Starting Material Ethyl Cyanoacetate (400 g) [1]
Conc. Aqueous Ammonia (300
Reagent [1]
cc)
Crude Yield 205-225¢g [1]
Final Yield (after
o 255-261 g (86—88%) [1]
recrystallization)
Melting Point 119-120 °C [1]

Logical Workflow for 2-Cyanoacetamide Synthesis
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Caption: Workflow for the synthesis of 2-Cyanoacetamide.
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Il. Synthesis of 2-Cyano-2-hydroxyiminoacetamide
(Oxime)

A historically significant derivative of cyanoacetamide is its oxime, 2-cyano-2-
hydroxyiminoacetamide. Early methods for its synthesis date back to the early 20th century and
typically involve the reaction of cyanoacetamide with a nitrite salt in an acidic medium.

Experimental Protocol: Nitrosation of 2-Cyanoacetamide

One of the earliest documented methods for the synthesis of 2-cyano-2-
hydroxyiminoacetamide was reported in Berichte in 1909.[2] This method involves the reaction
of cyanoacetamide with sodium nitrite in the presence of acetic acid.[2]

e Reactants:

[¢]

2-Cyanoacetamide

Sodium nitrite

[¢]

Acetic acid

o

Water

o

e Procedure:

[¢]

2-Cyanoacetamide and sodium nitrite are dissolved in water.

o

Acetic acid is added to the solution. The amount of acid used is typically equal to or
greater than the amount of sodium nitrite.[2]

o

The reaction proceeds to form 2-cyano-2-hydroxyiminoacetamide.

o

To isolate the salt form of the product, the excess acid must be neutralized.[2]
e Quantitative Data:

o A patent from 1975 describes a similar process where 420 parts of 2-cyanoacetamide and
363 parts of sodium nitrite in 700 parts of water at 50°C were reacted with the addition of
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6N HCI.[2] After cooling and filtration, 504 parts of 2-cyano-2-hydroxyiminoacetamide were
recovered, with a melting point of 179-181°C.[2]

Table 2: Quantitative Data for the Synthesis of 2-Cyano-2-hydroxyiminoacetamide

Parameter Value Reference
Starting Material 2-Cyanoacetamide (420 parts) [2]
Reagents Sodium Nitrite (363 parts), 6N 2]
HCI
Solvent Water (700 parts) [2]
Reaction Temperature 50°C [2]
Product Yield 504 parts [2]
Melting Point 179-181 °C [2]

Reaction Pathway for 2-Cyano-2-hydroxyiminoacetamide Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15350883#acetamide-2-cyano-2-nitro-historical-
synthesis-methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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